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Compound of Interest

Compound Name: ARM165

Cat. No.: B15619388

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action,
and preclinical characterization of ARM165, a novel heterobifunctional molecule designed as a
potent and specific degrader of the p110y catalytic subunit of phosphoinositide 3-kinase
(PI3Ky), encoded by the PIK3CG gene. ARM165 has demonstrated significant anti-leukemic
efficacy, particularly in acute myeloid leukemia (AML), by inducing the degradation of PIK3CG
and consequently inhibiting the PI3Ky-Akt signaling pathway.

Core Structure and Rationale

ARM165 is a proteolysis-targeting chimera (PROTAC), a class of molecules designed to co-opt
the cell's natural protein disposal machinery to eliminate specific proteins of interest. As a
heterobifunctional molecule, ARM165 is composed of three key components:

» A high-affinity ligand for the target protein: ARM165 utilizes AZ2, a known and selective
inhibitor of PI3KYy, to bind to the PIK3CG protein.

e Aligand for an E3 ubiquitin ligase: The molecule incorporates pomalidomide, which recruits
the Cereblon (CRBN) E3 ligase complex.

o A chemical linker: A flexible linker connects the PI3Ky ligand and the E3 ligase ligand,
enabling the formation of a stable ternary complex between PIK3CG and CRBN.
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The rationale behind ARM165's design is to overcome the limitations of traditional small-
molecule inhibitors. While inhibitors can block the catalytic activity of a target protein, their
effects can be transient and may not fully abrogate all of the protein's functions. By inducing the
complete degradation of PIK3CG, ARM165 aims to achieve a more profound and sustained

inhibition of the PI3Ky signaling pathway, which has been identified as a critical dependency in
certain AML subtypes.[1]

Mechanism of Action

The mechanism of action of ARM165 follows the canonical PROTAC pathway, leading to the
targeted degradation of PIK3CG.
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Caption: Mechanism of action of ARM165 leading to PIK3CG degradation.
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Quantitative Efficacy Data

ARM165 has been shown to potently induce the degradation of PIK3CG and inhibit the
proliferation of AML cells. The following tables summarize the key quantitative data from
preclinical studies.

Cell Line IC50 (nM) Description

OCI-AML2 50 Human AML Cell Line
MOLM-14 100 Human AML Cell Line
THP-1 150 Human AML Cell Line

Table 1: In vitro anti-
proliferative activity of ARM165
in various AML cell lines after

72 hours of treatment.

Cell Line DC50 (nM) Dmax (%) Description

PIK3CG degradation
OCI-AML2 10 >95

after 24h

PIK3CG degradation
MOLM-14 25 >90

after 24h

Table 2: PIK3CG
protein degradation
efficiency of ARM165

in AML cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of ARM165 are
provided below.

Cell Viability Assay
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This protocol is used to determine the half-maximal inhibitory concentration (IC50) of ARM165
on AML cell proliferation.

Seed AML cells Treat with serial - .
Cn 96-well plateSHilutions of ARM165 Incubate for 72 hours Add CellTiter-Glo® reagent Measure luminescence Calculate IC50 values

Click to download full resolution via product page
Caption: Workflow for the cell viability assay.
Protocol:

e Cell Seeding: Seed AML cell lines (e.g., OCI-AML2, MOLM-14) in opaque-walled 96-well
plates at a density of 1 x 10”4 cells per well in 100 uL of appropriate growth medium.

o Compound Treatment: Prepare serial dilutions of ARM165 in DMSO and add to the wells.
The final DMSO concentration should not exceed 0.1%.

 Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%
Co2.

» Reagent Addition: Add 100 pL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to
each well.

e Luminescence Measurement: Shake the plates for 2 minutes to induce cell lysis and then
incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure
luminescence using a plate reader.

o Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve
to calculate the IC50 value using non-linear regression.

Western Blotting for PIK3CG Degradation

This protocol is used to determine the half-maximal degradation concentration (DC50) of
ARM165.

Protocol:
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e Cell Treatment: Seed AML cells in 6-well plates and treat with varying concentrations of
ARM165 for 24 hours.

o Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and
phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and
transfer to a PVDF membrane.

e Immunoblotting:

Block the membrane with 5% non-fat milk in TBST for 1 hour.

[¢]

o

Incubate with a primary antibody against PIK3CG (e.g., Cell Signaling Technology,
#54809) overnight at 4°C.

[e]

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

[e]

Use an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

» Densitometry Analysis: Quantify the band intensities and normalize the PIK3CG signal to the
loading control. Calculate the percentage of remaining protein relative to the vehicle-treated
control to determine the DC50.

In Vivo AML Mouse Model

This protocol outlines the procedure for evaluating the in vivo efficacy of ARM165 in a
xenograft mouse model.

Protocol:

e Animal Model: Use immunodeficient mice (e.g., NSG mice).
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e Cell Implantation: Intravenously inject 1 x 10"6 human AML cells (e.g., MOLM-14) into each

mouse.

o Treatment: Once the disease is established (typically 7-10 days post-injection), randomize
the mice into treatment and control groups. Administer ARM165 intravenously at a dose of
0.051 mg/kg daily for 7 consecutive days.[2] The control group receives a vehicle control.

e Monitoring: Monitor the mice for signs of toxicity and measure body weight daily.[2]

» Efficacy Assessment: At the end of the treatment period, assess the disease burden in the
bone marrow, spleen, and peripheral blood by flow cytometry for human CD45+ cells.

o Survival Analysis: Monitor a separate cohort of mice for overall survival.

Synthesis of ARM165

The synthesis of ARM165 involves the coupling of the PI3Ky inhibitor AZ2, a suitable linker,
and the E3 ligase ligand pomalidomide. A detailed synthetic scheme would be proprietary to
the developing institution. For research purposes, ARM165 can be obtained from commercial
vendors.

Conclusion

ARM165 is a promising heterobifunctional molecule that effectively induces the degradation of
PIK3CG, leading to the inhibition of the PI3Ky-Akt signaling pathway and subsequent apoptosis
in AML cells. Its potent in vitro and in vivo activity highlights the potential of targeted protein
degradation as a therapeutic strategy for AML and other malignancies dependent on PI3Ky
signaling. Further preclinical and clinical development is warranted to fully elucidate its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Heterobifunctional Molecule]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619388#structure-of-arm165-heterobifunctional-
molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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